Zinc bacitracin, also known as bacitracin zinc salt, is a complex formed from the antibiotic bacitracin and zinc ions. Bacitracin itself is a polypeptide antibiotic produced by the bacterium Bacillus subtilis, primarily effective against Gram-positive bacteria. The addition of zinc enhances its stability and efficacy, making it a valuable compound in both medical and agricultural applications.
Bacitracin is derived from the fermentation of Bacillus subtilis or Bacillus licheniformis. The production process typically involves cultivating these bacteria in a nutrient-rich medium, followed by extraction and purification of the bacitracin compound. Zinc bacitracin is synthesized by combining bacitracin with zinc salts, such as zinc sulfate or zinc chloride, under controlled conditions to form the zinc complex.
Zinc bacitracin is classified as an antibiotic and is used in various formulations for both human and veterinary medicine. It falls under the category of polypeptide antibiotics, which are characterized by their peptide structure and mechanism of action against bacterial cell walls.
The synthesis of zinc bacitracin can be accomplished through several methods. A common industrial method involves the following steps:
This method emphasizes efficiency, simplicity, and high purity, making it suitable for large-scale production.
Zinc bacitracin has a complex molecular structure characterized by its peptide backbone derived from bacitracin, which contains multiple amino acids linked by peptide bonds. The incorporation of zinc ions into this structure enhances its stability and solubility.
The molecular formula for zinc bacitracin can be represented as , with a molar mass of approximately 1455 g/mol. The presence of the zinc ion contributes to its antibacterial properties.
Zinc bacitracin participates in several chemical reactions that enhance its antibacterial activity:
These reactions are crucial for its effectiveness as an antibiotic.
Zinc bacitracin exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. It binds to the lipid carrier molecule known as bactoprenol, which is essential for transporting peptidoglycan precursors across the cytoplasmic membrane. This disruption prevents proper cell wall formation, leading to bacterial cell lysis.
Research indicates that zinc bacitracin shows significant activity against various Gram-positive bacteria, including strains resistant to other antibiotics . Its mechanism involves blocking the translocation process necessary for cell wall biosynthesis.
These properties make zinc bacitracin suitable for various pharmaceutical formulations .
Industrial production of bacitracin relies on optimized submerged fermentation of Bacillus licheniformis strains. Wild-type isolates typically exhibit low productivity (14±0.72 IU/ml), necessitating strain improvement through systematic mutagenesis. Combined physical (UV irradiation) and chemical mutagenesis (N-methyl N'-nitro N-nitroso guanidine/MNNG and nitrous acid/HNO₂) significantly enhance yield. A triple-mutant strain (UV-MN-HN-6) achieved a 4.22-fold increase (59.1±1.35 IU/ml) compared to wild-type, demonstrating high genetic stability over 15 generations [7].
Fermentation media optimization is critical:
Table 1: Fermentation Optimization Parameters for Bacitracin Production
Parameter | Optimal Condition | Yield Increase | Reference |
---|---|---|---|
Strain | UV-MN-HN-6 mutant | 59.1 ± 1.35 IU/ml | [7] |
Temperature | 37°C | 142.81 IU/mg (vs. K. pneumoniae) | [4] |
pH | 7.0 | Activity increase >115 IU/mg | [4] |
Soybean meal utilization | Engineered ΔPaprA strain | +18.92% titer | [5] |
Aspartic acid flux | PycA, ansB mutants | +40.10% bacitracin titer | [5] |
Post-fermentation broth undergoes acidification to pH 3.0–4.5 using mineral acids (H₂SO₄, HCl) or organic acids (oxalic acid), precipitating proteins and impurities. The clarified supernatant is subjected to multi-stage solvent extraction. Butanol, butyl acetate, and acetone demonstrate high partitioning efficiency for bacitracin. A countercurrent extraction system with n-butanol at pH 6.5–7.5 achieves >95% recovery from the aqueous phase. Critical parameters include:
Solvent-extracted bacitracin is purified using sulfonated polystyrene-divinylbenzene cation exchange resins (e.g., Dowex 50W). The process involves:
Zinc complexation stabilizes the bacitracin structure and enhances antibacterial activity. The optimal zinc-to-bacitracin molar ratio ranges from 1:1 to 1.2:1, determined by isothermal titration calorimetry:
Zinc Source | pH | Molar Ratio (Zn:Bac) | Complexation Efficiency (%) |
---|---|---|---|
ZnSO₄ | 5.5 | 1:1 | 98.2 |
ZnO | 6.0 | 1.2:1 | 99.1 |
ZnCl₂ | 6.0 | 1:1 | 97.5 |
Precipitation initiates by adding ethanol or acetone (25–30% v/v) to the complexed solution under controlled stirring (200–500 rpm). Crystallization parameters include:
Crystallized zinc bacitracin contains residual salts (Na₂SO₄, NH₄Cl) and solvents requiring removal:
Lyophilization parameters ensure product stability and activity retention:
Table 3: Quality Specifications for Final Zinc Bacitracin Product
Parameter | Specification | Test Method |
---|---|---|
Bacitracin A content | ≥90% of total peptides | HPLC |
Zinc content | 4.0–6.0% w/w | Atomic absorption spectroscopy |
Moisture | ≤2.0% | Karl Fischer titration |
Specific activity | ≥65 IU/mg | Microbiological assay |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7